E6446 dihydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

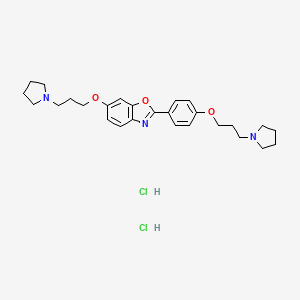

6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O3.2ClH/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30;;/h7-12,21H,1-6,13-20H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOUZINBHKWGGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

E6446 Dihydrochloride: A Technical Guide to its Mechanism of Action as a TLR7 and TLR9 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

E6446 dihydrochloride is a potent, orally active small molecule that functions as a dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). These endosomal receptors are key components of the innate immune system, recognizing pathogen-associated nucleic acids. Their overactivation is implicated in the pathophysiology of various autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action of E6446, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental setups.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by identifying pathogen-associated molecular patterns (PAMPs). TLR7 and TLR9 are located within endosomal compartments and are responsible for detecting single-stranded RNA (ssRNA) and unmethylated cytosine-phosphate-guanosine (CpG) DNA motifs, respectively. Upon activation, they trigger downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons. Dysregulation of TLR7 and TLR9 signaling has been linked to the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE).

This compound has emerged as a significant investigational compound for its ability to potently and selectively inhibit TLR7 and TLR9 signaling.[1][2] This document serves as a comprehensive resource for researchers, detailing the molecular mechanism, quantitative inhibitory profile, and relevant experimental methodologies to study the effects of E6446.

Mechanism of Action

The inhibitory action of E6446 on TLR7 and TLR9 is not mediated by direct binding to the receptor proteins themselves. Instead, its mechanism is attributed to two key properties: its ability to accumulate in acidic intracellular compartments and its weak interaction with nucleic acids.[3][4][5]

As a lipophilic weak base, E6446 readily crosses cellular membranes and concentrates within the acidic environment of endosomes, where TLR7 and TLR9 are located.[3][5] Within these compartments, E6446 is believed to interact with the nucleic acid ligands of TLR7 (ssRNA) and TLR9 (CpG DNA). This interaction is thought to prevent the nucleic acids from binding to and activating their respective receptors, thereby inhibiting the initiation of the downstream signaling cascade.[3][4] This mechanism of action is similar to that of the antimalarial drug hydroxychloroquine, which is also used in the treatment of autoimmune diseases.[3]

Signaling Pathways

The activation of TLR7 and TLR9 initiates a signaling cascade that is primarily mediated by the adaptor protein MyD88.[6] This leads to the activation of two major downstream pathways: the NF-κB pathway, which drives the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, and the IRF7 pathway, which is essential for the production of type I interferons (IFN-α/β).[6][7] By preventing the initial ligand-receptor interaction, E6446 effectively blocks both of these downstream signaling branches.

Quantitative Data

The inhibitory activity of E6446 has been quantified in various in vitro and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of E6446

| Target | Assay Type | Ligand | Cell Line | IC50 | Reference |

| Human TLR9 | NF-κB Reporter | CpG ODN 2006 | HEK293 | 0.01 µM | [1] |

| Human TLR9 | NF-κB Reporter | CpG ODN 2216 | Human PBMCs | 0.23 µM | [8] |

| Human TLR7 | NF-κB Reporter | R848 | HEK293 | 1.78 µM | [1] |

| Human TLR4 | NF-κB Reporter | LPS | HEK293 | 10.58 µM | [1] |

| DNA-TLR9 Interaction | In Vitro Binding | DNA | - | 1-10 µM | [8] |

Table 2: In Vivo Efficacy of E6446

| Animal Model | Disease | Dosage | Effect | Reference |

| Mouse | CpG-induced IL-6 production | 20 mg/kg, p.o. | Almost complete inhibition of IL-6 | [8] |

| Mouse | Spontaneous Lupus (MRL/lpr) | 20 or 60 mg/kg, p.o. | Slowed development of anti-nuclear antibodies | [3] |

| Mouse | Cerebral Malaria (P. berghei) | Prophylactic treatment | Reduced mortality from ~75% to 20% | [9] |

| Rat | Pulmonary Hypertension | 10 mg/kg | Increased survival and reduced right ventricular systolic pressure | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of E6446.

HEK-TLR9 NF-κB Reporter Gene Assay

This assay is used to quantify the inhibitory effect of E6446 on TLR9-mediated NF-κB activation.

Materials:

-

HEK293 cells stably expressing human TLR9 and an NF-κB-driven reporter gene (e.g., luciferase or SEAP)

-

DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics (e.g., puromycin, blasticidin)

-

CpG oligodeoxynucleotide (ODN) 2006 (TLR9 agonist)

-

This compound

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed HEK-TLR9 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium.

-

Incubate the cells at 37°C in a 5% CO2 incubator overnight.

-

The next day, prepare serial dilutions of this compound in assay medium.

-

Remove the growth medium from the cells and add 50 µL of the E6446 dilutions to the appropriate wells.

-

Incubate for 1 hour at 37°C.

-

Prepare a solution of CpG ODN 2006 in assay medium at twice the final desired concentration.

-

Add 50 µL of the CpG ODN 2006 solution to the wells containing E6446. The final concentration of CpG ODN 2006 is typically in the range of 1-3 µM.

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature.

-

Add 100 µL of luciferase assay reagent to each well.

-

Read the luminescence on a microplate luminometer.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of E6446.

Murine Splenocyte IL-6 Production Assay

This ex vivo assay measures the effect of E6446 on cytokine production by primary immune cells.

Materials:

-

Spleens from C57BL/6 mice

-

RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

-

CpG ODN 1668 (murine TLR9 agonist)

-

This compound

-

96-well tissue culture plates

-

Mouse IL-6 ELISA kit

Protocol:

-

Aseptically harvest spleens from mice and prepare a single-cell suspension by mechanical disruption.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the splenocytes with RPMI medium and resuspend to a concentration of 2 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension per well in a 96-well plate.

-

Add 50 µL of E6446 dilutions to the appropriate wells.

-

Incubate for 1 hour at 37°C.

-

Add 50 µL of CpG ODN 1668 solution to the wells. A typical final concentration is 1 µM.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Collect the culture supernatants.

-

Measure the concentration of IL-6 in the supernatants using a mouse IL-6 ELISA kit according to the manufacturer's instructions.

In Vitro DNA-TLR9 Binding Competition Assay

Materials:

-

Recombinant, soluble TLR9 ectodomain

-

Fluorescently labeled CpG ODN

-

This compound

-

Assay buffer (e.g., pH 5.5 acetate buffer with 150 mM NaCl)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare serial dilutions of E6446 in the assay buffer.

-

In a 384-well plate, combine the fluorescently labeled CpG ODN (at a fixed, low nanomolar concentration) and the various concentrations of E6446.

-

Add the recombinant TLR9 ectodomain to initiate the binding reaction. The final concentration of TLR9 should be optimized to give a significant polarization signal.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Measure the fluorescence polarization of each well.

-

A decrease in fluorescence polarization with increasing concentrations of E6446 indicates displacement of the fluorescent CpG ODN and inhibition of binding.

-

Calculate the IC50 value from the competition curve.

Conclusion

This compound is a potent dual antagonist of TLR7 and TLR9, acting through a mechanism of endosomal accumulation and interference with nucleic acid ligand binding. This leads to the inhibition of both NF-κB and IRF7-mediated downstream signaling, resulting in reduced production of pro-inflammatory cytokines and type I interferons. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working with this compound and investigating the therapeutic potential of TLR7 and TLR9 antagonism in autoimmune and inflammatory diseases. Further research into the precise molecular interactions and the full spectrum of its in vivo effects will continue to be of high interest to the scientific community.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | TLR7/TLR9 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Working together to fight malaria with new medicines: Development of an active Toll-like receptor (TLR) 9 antagonist | Research & Development for Improving Access to Medicines | Eisai Co., Ltd. [eisai.com]

E6446 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

E6446 dihydrochloride is a potent small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1] These endosomal receptors are key components of the innate immune system, recognizing nucleic acid motifs associated with pathogens and endogenous danger signals. Their overactivation has been implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE), making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative data, and experimental protocols related to this compound, intended for researchers and professionals in the field of drug development and immunology.

Chemical Structure and Properties

This compound is the salt form of the active compound E6446. The dihydrochloride salt enhances its solubility and stability for research and pharmaceutical applications.

Chemical Structure:

Formal Name: 6-[3-(1-pyrrolidinyl)propoxy]-2-[4-[3-(1-pyrrolidinyl)propoxy]phenyl]-benzoxazole, dihydrochloride[1]

IUPAC Name: 6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride

Molecular Formula: C₂₇H₃₅N₃O₃ · 2HCl[1]

SMILES: C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5.Cl.Cl

InChI Key: DQOUZINBHKWGGM-UHFFFAOYSA-N

| Property | Value | Reference |

| Molecular Weight | 522.51 g/mol | [1] |

| Appearance | Solid | |

| Purity | ≥95% | [1] |

| Solubility | Slightly soluble in PBS (pH 7.2) | [1] |

| Oral Bioavailability (in mice) | 20% | [2] |

| Volume of Distribution (in mice) | 95.9 L/kg | [2] |

Mechanism of Action

E6446 functions as an antagonist of TLR7 and TLR9 signaling. Its mechanism of action is multifaceted and involves:

-

Weak Interaction with Nucleic Acids: E6446 can bind to DNA, which prevents the interaction between DNA and TLR9 in vitro.[3] This suggests that it may directly compete with the natural ligands of these receptors.

-

Accumulation in Acidic Compartments: The compound shows high accumulation in intracellular acidic compartments, such as endosomes, where TLR7 and TLR9 are located.[3] This localization concentrates the inhibitor at its site of action.

By inhibiting TLR7 and TLR9, E6446 effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.

Signaling Pathway of TLR7 and TLR9 Inhibition by E6446

The following diagram illustrates the canonical TLR7 and TLR9 signaling pathway and the point of inhibition by E6446.

Caption: TLR7/9 signaling pathway and inhibition by E6446.

Quantitative Data

The inhibitory activity of E6446 has been quantified in various in vitro and in vivo models.

| Assay | Cell Type/Model | Ligand | Readout | IC₅₀/Effective Dose | Reference |

| TLR9 Inhibition | HEK293 cells expressing human TLR9 | CpG ODN 2006 | NF-κB Reporter | 0.01 µM | [1] |

| TLR7 Inhibition | HEK293 cells expressing human TLR7 | R848 | NF-κB Reporter | 1.78 µM | [1] |

| TLR4 Inhibition | HEK293 cells expressing human TLR4 | LPS | NF-κB Reporter | 10.58 µM | [1] |

| IL-6 Production | Mouse spleen cells | CpG ODN 1668 | IL-6 ELISA | 0.01–0.1 µM | [4] |

| IL-6 Production | Mouse spleen cells | R848 | IL-6 ELISA | 1–10 µM | [4] |

| In vivo TLR9 Signaling | BALB/c mice | CpG | IL-6 Production | 20-60 mg/kg/day (p.o.) | [4] |

| Cerebral Malaria Prevention | P. berghei ANKA infected mice | - | Survival | 120 mg/kg/day (p.o.) | [4] |

| Lupus Model | Spontaneous mouse lupus models | - | Anti-nuclear antibodies | Chronic dosing | [3] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and application of E6446. Below are summaries of key experimental protocols.

In Vitro TLR Reporter Assay

This assay is used to determine the potency and selectivity of E6446 against specific TLRs.

Objective: To measure the inhibition of TLR7 and TLR9 signaling by E6446.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably transfected with a specific human TLR (e.g., TLR7 or TLR9) and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Serial dilutions of this compound are prepared and added to the cells.

-

Ligand Stimulation: After a pre-incubation period with the compound, cells are stimulated with a specific TLR ligand (e.g., R848 for TLR7, CpG ODN for TLR9).

-

Incubation: The plates are incubated for a defined period (e.g., 16-24 hours) to allow for reporter gene expression.

-

Detection: The reporter gene activity is measured using a suitable substrate and a plate reader (e.g., luminometer for luciferase, spectrophotometer for SEAP).

-

Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Murine Model of Lupus

This protocol is used to evaluate the efficacy of E6446 in a disease-relevant animal model.

Objective: To assess the effect of E6446 on the development of autoimmunity in a spontaneous mouse model of lupus (e.g., MRL/lpr or NZB/W F1 mice).

Methodology:

-

Animal Model: Age-matched female lupus-prone mice are used.

-

Dosing: E6446 is administered orally (e.g., via gavage) at a specified dose and frequency. A vehicle control group is included.

-

Monitoring: Disease progression is monitored over several weeks or months. This includes:

-

Autoantibody Titers: Serum levels of anti-nuclear antibodies (ANA) and anti-double-stranded DNA (dsDNA) antibodies are measured by ELISA.

-

Proteinuria: Urine protein levels are monitored as an indicator of kidney damage.

-

Survival: The overall survival of the animals is recorded.

-

-

Histopathology: At the end of the study, kidneys and other organs are collected for histological analysis to assess tissue damage.

-

Data Analysis: Statistical analysis is performed to compare the treated group with the vehicle control group.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a TLR inhibitor like E6446.

Caption: Preclinical evaluation workflow for a TLR inhibitor.

Conclusion

This compound is a valuable research tool for investigating the role of TLR7 and TLR9 in health and disease. Its potent and selective inhibitory activity, coupled with its oral bioavailability, makes it a promising lead compound for the development of novel therapeutics for autoimmune disorders. This guide provides a foundational understanding of its chemical properties, mechanism of action, and experimental applications to aid researchers in their scientific endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]

E6446 Dihydrochloride: A Comprehensive Technical Guide to its Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Biological Targets and Quantitative Inhibitory Activity

E6446 dihydrochloride has been identified as a dual antagonist of TLR7 and TLR9, with a significantly higher potency for TLR9.[2][3] It also demonstrates weaker inhibitory effects on TLR4 and TLR8, and activity against the enzyme SCD1.[2][5][8] The inhibitory activities are summarized in the table below.

Table 1: Quantitative Inhibitory Activity of this compound

| Target | Parameter | Value (µM) | Cell Line/System | Ligand/Stimulus | Reference |

| TLR9 | IC50 | 0.01 | HEK-TLR9 Cells | CpG ODN2216 | [2][3] |

| IC50 | 0.01 | HEK-TLR9 Cells | oligo 2006 | [5] | |

| IC50 | 0.23 | Human PBMCs | oligo 2216 | [5] | |

| TLR7 | IC50 | 1.78 | HEK-TLR7 Cells | RNA40 | [2][3] |

| IC50 | 2-8 | HEK-Blue TLR7/8 Cells | R848 | [5][8] | |

| TLR4 | IC50 | 10.58 | HEK-TLR4 Cells | LPS | [2][3] |

| IC50 | >30 | HEK-Blue TLR4 Cells | LPS | [5][8] | |

| TLR8 | IC50 | ~5 (for 50% inhibition) | Human PBMCs | ssRNA | [8] |

| SCD1 | Kd | 4.61 | Not Specified | Not Specified | [5][6][7] |

Mechanism of Action

The inhibitory mechanism of E6446 against TLR7 and TLR9 is multifaceted. It involves the compound's ability to accumulate in acidic intracellular compartments, such as endosomes, where these TLRs are located.[9][10] E6446 exhibits a weak interaction with nucleic acids. This binding is thought to prevent the natural ligands (e.g., CpG-containing DNA for TLR9 and single-stranded RNA for TLR7) from interacting with and activating the receptors.[9][10] This mechanism of action is similar to that of hydroxychloroquine, a known inhibitor of TLR7 and TLR9.[9]

For SCD1, E6446 acts as a potent inhibitor, which contributes to its effects on lipid metabolism, including the inhibition of adipogenic differentiation and hepatic lipogenesis.[5][6][7]

Signaling Pathways

The primary signaling pathway inhibited by E6446 is the Toll-like receptor signaling cascade. Upon activation by their respective ligands, TLR7 and TLR9 initiate a signaling cascade that leads to the activation of transcription factors, such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons. By blocking the initial ligand-receptor interaction, E6446 effectively suppresses these downstream inflammatory responses.[3][8]

Experimental Protocols

The characterization of E6446's biological activity relies on a variety of in vitro cellular assays. Below are detailed methodologies for key experiments.

TLR Activity Assessment using HEK-Blue™ Reporter Cells

This assay is used to determine the inhibitory concentration (IC50) of E6446 on specific TLRs.

-

Cell Lines: HEK-Blue™ hTLR7, HEK-Blue™ hTLR9, and HEK-Blue™ hTLR4 cells (InvivoGen). These are human embryonic kidney (HEK) 293 cells stably co-expressing a specific human TLR gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Principle: Activation of the TLR by its specific ligand induces a signaling cascade leading to the activation of NF-κB and subsequent secretion of SEAP. The level of SEAP is quantified using a colorimetric enzyme assay.

-

Protocol:

-

Seed HEK-Blue™ cells in a 96-well plate at a density of 2.5 x 10^4 to 5 x 10^4 cells per well in a final volume of 180 µL of HEK-Blue™ Detection medium.

-

Add 20 µL of varying concentrations of this compound to the wells.

-

Immediately add 20 µL of the appropriate TLR ligand (e.g., CpG ODN 2216 for TLR9, R848 or ssRNA40 for TLR7, LPS for TLR4) at a concentration known to induce a robust response.

-

Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Measure the SEAP activity by determining the optical density (OD) at 620-655 nm using a spectrophotometer.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of E6446 and fitting the data to a four-parameter logistic equation.

-

Cytokine Production Inhibition Assay in Primary Cells

This assay measures the ability of E6446 to inhibit the production of pro-inflammatory cytokines in response to TLR stimulation in primary immune cells.

-

Cells: Human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived dendritic cells (BMDCs).

-

Principle: TLR activation in these cells leads to the production and secretion of cytokines such as Interleukin-6 (IL-6) and Interferon-alpha (IFN-α). The concentration of these cytokines in the cell culture supernatant is measured by ELISA.

-

Protocol:

-

Isolate PBMCs from healthy human donors or prepare BMDCs from mouse bone marrow.

-

Plate the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 to 5 x 10^5 cells per well).

-

Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a TLR ligand (e.g., CpG ODN 2216 for TLR9 in human PBMCs, RNA40 for TLR7 in mouse BMDCs).

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatants.

-

Quantify the concentration of the target cytokine (e.g., IL-6, IFN-α) using a commercially available ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value for the inhibition of cytokine production.

-

In Vivo Studies and Potential Therapeutic Applications

In vivo studies in mouse models have demonstrated the therapeutic potential of E6446. When administered to mice, it suppresses the in vivo responses to TLR9 stimulation by CpG-containing DNA.[1][9] In mouse models of lupus, chronic administration of E6446 has been shown to slow the development of circulating anti-nuclear antibodies.[9] Furthermore, E6446 has shown efficacy in a mouse model of heart failure by preventing increases in left ventricle chamber size and cardiac fibrosis.[2] It has also been shown to increase survival and reduce right ventricular systolic pressure and hypertrophy in a rat model of pulmonary hypertension.[2]

Clinical Development Status

As of the latest available information, there are no registered clinical trials specifically for this compound listed in major clinical trial registries. This suggests that the compound is currently in the preclinical or early research phase of development and has not yet progressed to human clinical trials under this designation.

Conclusion

This compound is a potent and selective inhibitor of TLR7 and TLR9, with a well-defined mechanism of action involving the disruption of ligand-receptor interactions within endosomal compartments. It also demonstrates activity against SCD1. Its efficacy in preclinical models of autoimmune diseases and cardiovascular conditions highlights its potential as a therapeutic agent. Further research and development will be necessary to translate these promising preclinical findings into clinical applications.

References

- 1. 101.200.202.226 [101.200.202.226]

- 2. Assay in Summary_ki [bindingdb.org]

- 3. invivogen.com [invivogen.com]

- 4. trial.medpath.com [trial.medpath.com]

- 5. 101.200.202.226 [101.200.202.226]

- 6. Clinical Trials - Lupus Foundation, Ohio [lupusgreaterohio.org]

- 7. Splenic Stromal Cells from Aged Mice Produce Higher Levels of IL-6 Compared to Young Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eisai Clinical Trials [eisaiclinicaltrials.com]

- 9. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systemic Lupus Erythematosus Clinical Trial Pipeline Gains Momentum as 120+ Key Companies at the Forefront | DelveInsight [prnewswire.com]

E6446 Dihydrochloride: A Technical Guide to its Role as a TLR9 Antagonist in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

E6446 dihydrochloride is a potent, orally active small molecule that has emerged as a significant modulator of the innate immune system. It functions primarily as an antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), key sensors of nucleic acids that play a critical role in the initiation of immune responses and the pathophysiology of various autoimmune and inflammatory diseases.[1][2] This technical guide provides an in-depth overview of the mechanism of action, quantitative activity, and experimental evaluation of E6446, consolidating current knowledge for researchers and professionals in the field of drug development.

Mechanism of Action: Inhibition of Endosomal TLR Signaling

E6446 exercises its inhibitory function by targeting the endosomal compartments where TLR7 and TLR9 reside. The mechanism of action is dependent on two key properties: a high accumulation in these acidic intracellular vesicles and a weak interaction with nucleic acids.[3][4]

Upon administration, E6446 concentrates within the endosomes. Here, it is believed to bind to the CpG-containing DNA, which are the primary ligands for TLR9. This binding prevents the DNA from interacting with and activating TLR9.[3][4] This mechanism effectively blocks the downstream signaling cascade that would typically lead to the production of pro-inflammatory cytokines and interferons. This mode of action is analogous to that of hydroxychloroquine, another compound known to inhibit endosomal TLRs.[3][4]

Quantitative Data on E6446 Activity

E6446 has been shown to be a highly potent inhibitor of TLR9 and a potent inhibitor of TLR7, with significantly less activity against other TLRs such as TLR4. The following table summarizes the key quantitative data from various in vitro studies.

| Target | Cell Type | Stimulant | Endpoint | IC50 Value | Reference |

| TLR9 | HEK-TLR9 cells | CpG ODN 2006 | NF-κB Activation | 0.01 µM (10 nM) | [1] |

| TLR9 | HEK-TLR9 cells | Oligo 2006 | Not Specified | 0.01 µM | [1] |

| TLR9 | Human PBMCs | Oligo 2216 | IL-6 Production | 0.23 µM | [1] |

| TLR9 | Human PBMCs | CpG ODN 2402 | IL-6 Production | ~0.05 µM | [5] |

| TLR9 | Human pDCs | CpGA | IFN-α Production | <0.05 µM | [6] |

| TLR9 | In vitro assay | DNA-TLR9 Interaction | Binding Inhibition | 1 to 10 µM | [1][4] |

| TLR7 | HEK:TLR7 cells | R848 | Not Specified | Less effective | [1] |

| TLR7 | Not Specified | Not Specified | Not Specified | 1.78 µM | [2] |

| TLR7/8 | Human PBMCs | R848 | IL-6 Production | ~5 µM | [5] |

| TLR8 | Human PBMCs | ssRNA | IL-6 Production | ~0.5 µM | [5] |

| TLR4 | HEK:TLR4 cells | LPS | Not Specified | Significantly less effective | [1] |

| TLR4 | Not Specified | Not Specified | Not Specified | 10.58 µM | [2] |

| TLR4 | Not Specified | LPS | Not Specified | 30 µM (for 50% reduction) | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of TLR antagonists like E6446. Below are summarized protocols for key in vitro and in vivo experiments.

In Vitro TLR Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of E6446 on TLR activation in a cell-based assay.

-

Cell Culture:

-

Compound Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

A serial dilution of this compound is prepared and added to the cells.

-

-

TLR Stimulation:

-

Endpoint Measurement:

-

After an incubation period (typically 18-24 hours), the cell culture supernatant is collected.

-

The concentration of secreted cytokines, such as Interleukin-6 (IL-6) or Interferon-alpha (IFN-α), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][2][5]

-

In reporter cell lines (e.g., HEK-TLR9 with an NF-κB reporter), the activation of the downstream signaling pathway is measured, for instance, by a spectrophotometry-based SEAP (secreted embryonic alkaline phosphatase) reporter gene assay.[6]

-

-

Data Analysis:

-

The results are plotted as a dose-response curve, and the IC50 value (the concentration of E6446 that inhibits 50% of the maximal response) is calculated.

-

In Vivo Efficacy in a Mouse Model

This protocol describes a general workflow for evaluating the in vivo efficacy of E6446 in a mouse model of TLR9-driven inflammation.

-

Animal Model:

-

C57BL/6 or BALB/c mice are used.

-

-

E6446 Administration:

-

TLR9 Challenge:

-

A short time after E6446 administration (e.g., 1.5 hours), mice are challenged with a TLR9 agonist, such as CpG ODN 1668, administered intravenously or intraperitoneally.[5]

-

-

Sample Collection and Analysis:

-

Blood samples are collected at a specified time point post-challenge (e.g., 2 hours).

-

Serum is isolated, and the levels of pro-inflammatory cytokines like IL-6 are measured by ELISA to assess the in vivo inhibitory effect of E6446.[5]

-

Summary of In Vivo Effects

The efficacy of E6446 has been demonstrated in several preclinical models of disease.

-

Lupus: In spontaneous mouse models of lupus, chronic administration of E6446 was shown to slow the development of circulating antinuclear antibodies and had a modest effect on anti-double-stranded DNA titers.[3][4] However, it did not show a significant impact on proteinuria or mortality in these models.[3][4]

-

Malaria: In mouse models of Plasmodium infection, E6446 demonstrated significant protective effects. It diminished the hyperresponsiveness of TLRs during acute malaria and suppressed the activation of both TLR7 and TLR9.[1] Treatment with E6446 reduced the levels of proinflammatory cytokines and protected mice from experimental cerebral malaria.[5][7] Prophylactic treatment with E6446 reduced mortality and suppressed the formation of cerebral vascular lesions.[7]

E6446 is orally bioavailable in mice, with a bioavailability of 20% and a high volume of distribution.[6]

Conclusion

This compound is a well-characterized antagonist of TLR7 and TLR9 with a clear mechanism of action involving the inhibition of ligand binding in endosomal compartments. Its high potency, particularly against TLR9, and demonstrated efficacy in preclinical models of autoimmune disease and malaria highlight its potential as a therapeutic agent. The detailed quantitative data and established experimental protocols provide a solid foundation for further research and development of E6446 and similar molecules for the treatment of diseases driven by aberrant innate immune activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TLR7/TLR9 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Working together to fight malaria with new medicines: Development of an active Toll-like receptor (TLR) 9 antagonist | Research & Development for Improving Access to Medicines | Eisai Co., Ltd. [eisai.com]

E6446 Dihydrochloride: A Dual Inhibitor of Toll-Like Receptor 7/9 and Stearoyl-CoA Desaturase-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

E6446 dihydrochloride is a novel small molecule that has garnered significant interest within the scientific community due to its dual inhibitory action on Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), as well as Stearoyl-CoA Desaturase-1 (SCD1). This unique pharmacological profile positions E6446 as a promising therapeutic candidate for a range of conditions, including autoimmune diseases and metabolic disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and its effects in various preclinical models. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Introduction

This compound is a potent, orally active antagonist of TLR7 and TLR9, which are key mediators of the innate immune response that recognize nucleic acid fragments.[1] Dysregulation of TLR7 and TLR9 signaling has been implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE). By inhibiting these receptors, E6446 can suppress the production of pro-inflammatory cytokines and autoantibodies.[2][3]

In addition to its effects on the innate immune system, E6446 has been identified as a potent inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), a critical enzyme in lipid metabolism responsible for the synthesis of monounsaturated fatty acids.[4][5] Inhibition of SCD1 has shown therapeutic potential in metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), by reducing lipogenesis and improving insulin sensitivity.[4][6] This dual activity of E6446 presents a unique opportunity for therapeutic intervention in complex diseases with both inflammatory and metabolic components.

Pharmacological Properties

Mechanism of Action

2.1.1. Toll-Like Receptor 7 and 9 (TLR7/9) Inhibition

E6446 inhibits TLR7 and TLR9 signaling by accumulating in acidic intracellular compartments where these receptors are located.[7] It is believed to interfere with the binding of nucleic acid ligands to the receptors, thereby preventing downstream signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines.[7] This mechanism is similar to that of other known TLR7/9 inhibitors like hydroxychloroquine.[7]

2.1.2. Stearoyl-CoA Desaturase-1 (SCD1) Inhibition

E6446 acts as a potent inhibitor of SCD1.[4][5] By blocking the activity of this enzyme, E6446 prevents the conversion of saturated fatty acids into monounsaturated fatty acids. This leads to a decrease in the synthesis of triglycerides and cholesterol esters, thereby reducing lipid accumulation. The inhibition of SCD1 by E6446 has been shown to mediate its effects on adipogenic differentiation and hepatic lipogenesis through the SCD1-ATF3 signaling pathway.[4]

Pharmacodynamics

In preclinical studies, E6446 has demonstrated potent inhibition of TLR7 and TLR9-mediated responses. It effectively suppresses the production of pro-inflammatory cytokines, such as IL-6 and IFN-α, in various cell types, including human peripheral blood mononuclear cells (PBMCs) and mouse bone marrow-derived dendritic cells (BMDCs).[8] In animal models of lupus, oral administration of E6446 has been shown to reduce the production of anti-nuclear antibodies (ANAs) and ameliorate disease symptoms.[9]

Furthermore, E6446 has been shown to improve liver pathology in high-fat diet (HFD)-fed mice, a model for NAFLD.[4] Its SCD1 inhibitory activity leads to a significant reduction in hepatic steatosis and lipogenesis.[4][6]

Pharmacokinetics

E6446 is orally bioavailable, with an oral bioavailability of 20% reported in mice.[7] It exhibits a high volume of distribution (95.9 L/kg in mice), suggesting extensive tissue distribution.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of E6446

| Target | Assay System | Ligand/Stimulant | Measured Effect | IC50 / Kd | Reference(s) |

| TLR9 | HEK-TLR9 cells | Oligo 2006 | Inhibition of activation | 0.01 µM | [4] |

| TLR9 | Human PBMCs | Oligo 2216 | Inhibition of activation | 0.23 µM | [4] |

| TLR7 | HEK-TLR7 cells | R848 | Inhibition of activation | 1.78 µM | [8] |

| TLR4 | HEK-TLR4 cells | LPS | Inhibition of activation | 10.58 µM | [8] |

| SCD1 | N/A | N/A | Binding affinity | 4.61 µM (Kd) | [4][5] |

Table 2: In Vivo Efficacy of E6446

| Disease Model | Animal Species | Dose and Route | Key Findings | Reference(s) |

| CpG-induced IL-6 production | Mice | 20 mg/kg, p.o. | Almost complete inhibition of IL-6 production | [9] |

| Lupus (spontaneous) | Mice | 20 and 60 mg/kg, p.o. | Dose-dependent suppression of ANA development | [9] |

| Heart Failure (transverse aortic constriction) | Mice | 1.5 mg/animal | Prevention of left ventricle chamber size increase and cardiac fibrosis | [10] |

| Pulmonary Hypertension (monocrotaline-induced) | Rats | 10 mg/kg | Increased survival and reduced right ventricular systolic pressure and hypertrophy | [10] |

| Non-alcoholic fatty liver disease (high-fat diet) | Mice | N/A | Improvement in liver pathology | [4] |

Signaling Pathways

TLR7/9 Signaling Pathway Inhibition

E6446 interferes with the TLR7/9 signaling cascade, which normally leads to the activation of transcription factors NF-κB and IRFs, resulting in the production of inflammatory cytokines.

Caption: Inhibition of TLR7/9 signaling by E6446.

SCD1-ATF3 Signaling Pathway

The inhibition of SCD1 by E6446 has been shown to involve the activating transcription factor 3 (ATF3).

Caption: The SCD1-ATF3 signaling pathway and its inhibition by E6446.

Experimental Protocols

In Vitro TLR Inhibition Assay

Objective: To determine the inhibitory concentration (IC50) of E6446 on TLR7 and TLR9 activation.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human TLR7, TLR9, or TLR4 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Assay Setup: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound for 1 hour.

-

TLR Agonist Stimulation: Cells are then stimulated with specific TLR agonists:

-

Reporter Gene Assay: The activation of TLRs is measured by the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. SEAP activity in the culture supernatant is quantified using a colorimetric substrate.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

In Vivo Murine Model of Lupus

Objective: To evaluate the efficacy of E6446 in a spontaneous mouse model of lupus.

Methodology:

-

Animal Model: Female (NZB x NZW)F1 mice, which spontaneously develop a lupus-like disease, are used.

-

Treatment Protocol: At an age when autoantibodies are first detectable, mice are randomized into treatment and vehicle control groups. E6446 is administered orally daily at doses of 20 and 60 mg/kg.[9]

-

Monitoring: Body weight and proteinuria are monitored weekly.

-

Sample Collection: Blood samples are collected periodically to measure serum levels of anti-nuclear antibodies (ANAs) and anti-dsDNA antibodies by ELISA.

-

Histopathology: At the end of the study, kidneys are collected for histopathological analysis to assess the severity of glomerulonephritis.

-

Data Analysis: Statistical analysis is performed to compare the treated groups with the vehicle control group.

SCD1 Inhibition Assay

Objective: To determine the inhibitory activity of E6446 on SCD1.

Methodology:

-

Cell Culture: AML12 (mouse hepatocyte) or OP9 (mouse stromal) cells are seeded in 96-well plates.[6]

-

Treatment: Cells are treated with varying concentrations of E6446 (e.g., 0.08 to 10 µM) in the presence of palmitic acid and oleic acid for 48 hours.[6]

-

Cell Viability: Cell viability is assessed using a CCK8 assay.[6]

-

Lipid Analysis: The conversion of saturated fatty acids to monounsaturated fatty acids is measured by gas chromatography-mass spectrometry (GC-MS) of the fatty acid methyl esters derived from total cellular lipids.

-

Data Analysis: The IC50 for SCD1 inhibition is determined from the dose-response curve of the ratio of monounsaturated to saturated fatty acids.

Conclusion

This compound is a promising pharmacological agent with a unique dual mechanism of action, targeting both inflammatory and metabolic pathways. Its ability to inhibit TLR7/9 and SCD1 makes it a compelling candidate for the treatment of complex diseases such as SLE and NAFLD. The data presented in this technical guide provide a solid foundation for further research and development of E6446 as a potential therapeutic. Further studies are warranted to fully elucidate its clinical potential and safety profile in humans.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Treatment of lupus-prone mice with a dual inhibitor of TLR7 and TLR9 leads to reduction of autoantibody production and amelioration of disease symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dynavax.com [dynavax.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]

- 6. Identification of novel SCD1 inhibitor alleviates nonalcoholic fatty liver disease: critical role of liver-adipose axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. NF-κB and IRF pathways: cross-regulation on target genes promoter level - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

E6446 Dihydrochloride: A Dual Inhibitor of Toll-Like Receptors 7/9 and Stearoyl-CoA Desaturase 1

A Technical Guide for Researchers and Drug Development Professionals

Introduction

E6446 dihydrochloride is a novel small molecule that has garnered significant interest in the scientific community for its unique dual inhibitory activity against both Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), as well as Stearoyl-CoA Desaturase 1 (SCD1). This dual action positions E6446 as a promising therapeutic candidate for a range of diseases, including autoimmune disorders and metabolic conditions like non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of E6446, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

E6446 exerts its biological effects through two distinct mechanisms:

1. Inhibition of TLR7 and TLR9 Signaling:

Toll-like receptors 7 and 9 are endosomal pattern recognition receptors that play a crucial role in the innate immune system by recognizing nucleic acids. TLR7 is activated by single-stranded RNA (ssRNA), while TLR9 recognizes unmethylated CpG DNA motifs, which are common in bacterial and viral genomes. In autoimmune diseases such as lupus, these receptors can be aberrantly activated by self-derived nucleic acids, leading to chronic inflammation.

E6446 inhibits TLR7 and TLR9 signaling through a multi-faceted mechanism. It is a weak nucleic acid interactor and demonstrates high accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located[1][2]. This accumulation is thought to prevent the interaction between the nucleic acid ligands and their respective TLRs, thereby blocking downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons[1][2].

2. Inhibition of Stearoyl-CoA Desaturase 1 (SCD1):

SCD1 is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is critical for the synthesis of triglycerides and phospholipids. Dysregulation of SCD1 activity is implicated in various metabolic disorders, including NAFLD.

E6446 has been identified as a potent inhibitor of SCD1[3][4][5][6]. By inhibiting SCD1, E6446 reduces the synthesis of MUFAs, leading to a decrease in lipogenesis. This mechanism is believed to be mediated through the SCD1-ATF3 signaling pathway, which plays a role in adipogenic differentiation and hepatic lipogenesis[3][4][5][6]. In preclinical models, this inhibition of SCD1 has been shown to improve liver pathology in high-fat diet-fed mice[3][4][6].

Quantitative Data

The inhibitory potency of E6446 against its targets has been quantified in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of E6446 against TLR7 and TLR9

| Target | Assay System | Ligand | Measured Endpoint | IC50 Value | Reference |

| Human TLR9 | HEK293 Cells | CpG ODN 2006 | NF-κB Activation (SEAP reporter) | 0.01 µM (10 nM) | [4][7] |

| Human TLR9 | HEK-TLR9 Cells | Oligo 2006 | IL-8 Production | 0.01 µM (10 nM) | [4] |

| Human TLR9 | Human PBMCs | Oligo 2216 | IL-6 Production | 0.23 µM | [4] |

| Human TLR7 | HEK293 Cells | CL264 | NF-κB Activation (SEAP reporter) | 1.78 µM | [7] |

| Human TLR7/8 | HEK293 Cells | R848 | NF-κB Activation | 2-8 µM | [4] |

| Human TLR4 | HEK293 Cells | LPS | NF-κB Activation | 10.58 µM | [7] |

Table 2: Inhibitory Activity of E6446 against SCD1

| Target | Parameter | Value | Reference |

| SCD1 | Binding Affinity (KD) | 4.61 µM | [3][4][5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of E6446.

1. TLR7/9 Activation Assay in HEK293 Cells

-

Objective: To determine the inhibitory effect of E6446 on TLR7 and TLR9 signaling in a controlled in vitro system.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with human TLR7 or TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.

-

Methodology:

-

Seed the HEK-TLR7 or HEK-TLR9 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a TLR7 agonist (e.g., R848, imiquimod) or a TLR9 agonist (e.g., CpG ODN 2006) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the SEAP activity in the supernatant using a colorimetric or chemiluminescent substrate.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of E6446.

-

2. Cytokine Production Assay in Human PBMCs

-

Objective: To assess the inhibitory effect of E6446 on TLR-mediated cytokine production in primary human immune cells.

-

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Methodology:

-

Plate the isolated PBMCs in a 96-well plate at a density of 5 x 10^5 cells/well.

-

Pre-incubate the cells with varying concentrations of E6446 for 1-2 hours.

-

Stimulate the cells with a TLR7 agonist (e.g., ssRNA) or a TLR9 agonist (e.g., CpG ODN 2216) for 24-48 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of cytokines (e.g., IL-6, TNF-α, IFN-α) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Determine the IC50 value for the inhibition of cytokine production.

-

3. In Vivo Evaluation in a Mouse Model of Lupus

-

Objective: To evaluate the therapeutic efficacy of E6446 in a spontaneous mouse model of systemic lupus erythematosus (SLE).

-

Animal Model: Female NZB/W F1 mice, which spontaneously develop an autoimmune disease resembling human SLE.

-

Methodology:

-

Begin treatment with E6446 or vehicle control when the mice are at an age where disease development is imminent (e.g., 20-24 weeks of age).

-

Administer E6446 orally at doses ranging from 20 to 60 mg/kg, once or twice daily.

-

Monitor the mice weekly for signs of disease progression, including proteinuria (using urine dipsticks) and body weight.

-

Collect blood samples periodically to measure serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies by ELISA.

-

At the end of the study (e.g., 34-40 weeks of age), euthanize the mice and collect kidneys for histopathological analysis to assess the severity of glomerulonephritis.

-

Analyze survival rates between the treatment and control groups.

-

4. SCD1 Enzyme Inhibition Assay

-

Objective: To directly measure the inhibitory effect of E6446 on SCD1 enzyme activity.

-

Source of Enzyme: Liver microsomes from rodents or human cell lines expressing SCD1.

-

Methodology:

-

Prepare a reaction mixture containing liver microsomes, a suitable buffer, and co-factors (e.g., NADH).

-

Add various concentrations of E6446 to the reaction mixture and pre-incubate.

-

Initiate the enzymatic reaction by adding a radiolabeled saturated fatty acid substrate, such as [14C]stearoyl-CoA.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and extract the total lipids.

-

Separate the radiolabeled saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity in the substrate and product bands to determine the percentage of conversion.

-

Calculate the IC50 value for SCD1 inhibition.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz DOT Language)

Caption: TLR7/9 Signaling Pathway and Inhibition by E6446.

References

- 1. A novel antagonist of Toll-like receptors 7, 8 and 9 suppresses lupus disease-associated parameters in NZBW/F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel antagonist compounds of Toll-like receptors 7, 8 and 9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytokine Production in Cell Culture by Peripheral Blood Mononuclear Cells from Immunocompetent Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting toll-like receptor 7 as a therapeutic development strategy for systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

The Core of TLR7/9 Inhibition: A Technical Guide to the Structure-Activity Relationship of E6446

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of E6446, a potent dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). E6446, identified by Eisai, Inc., represents a significant advancement in the development of small molecule inhibitors for autoimmune diseases by targeting the endosomal TLRs that recognize nucleic acids.

Introduction: The Therapeutic Potential of TLR7 and TLR9 Inhibition

Toll-like receptors 7 and 9 are key players in the innate immune system, recognizing single-stranded RNA and unmethylated CpG DNA, respectively.[1] Their activation triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and type I interferons.[2] In autoimmune diseases such as lupus, the aberrant activation of TLR7 and TLR9 by self-nucleic acids is a critical pathogenic driver.[3] Consequently, the dual inhibition of these receptors presents a promising therapeutic strategy. E6446, a benzoxazole derivative, has demonstrated efficacy in preclinical models of autoimmune disease and other inflammatory conditions.[3][4]

Chemical Structure and Physicochemical Properties

E6446 is chemically known as 6-[3-(pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl]benzo[d]oxazole.[3] It is an orally bioavailable small molecule with a molecular weight of 449.59 g/mol .[5][6]

Table 1: Physicochemical Properties of E6446

| Property | Value | Reference |

| Chemical Formula | C27H35N3O3 | [6] |

| Molecular Weight | 449.59 g/mol | [6] |

| Oral Bioavailability (mice) | 20% | [5] |

| Volume of Distribution (mice) | 95.9 L/kg | [5] |

Mechanism of Action: A Unique Approach to TLR Inhibition

Unlike traditional receptor antagonists that directly bind to the ligand-binding site, E6446 employs an indirect mechanism of action. As a lipophilic weak base, it accumulates in the acidic environment of endosomes, the intracellular compartments where TLR7 and TLR9 reside.[3][7] This high concentration within the endosomes allows E6446 to interact with and bind to nucleic acids (ssRNA and CpG DNA).[3] This interaction is thought to prevent the nucleic acids from engaging with and activating TLR7 and TLR9, thereby inhibiting the downstream inflammatory signaling.[3] This mechanism is shared by other molecules like hydroxychloroquine.[3]

Caption: Mechanism of E6446 action in the endosome.

Structure-Activity Relationship of Benzoxazole-Based TLR9 Antagonists

While a specific SAR study on E6446 analogs is not publicly available, research on other benzoxazole derivatives provides valuable insights into the key structural features required for TLR9 antagonism.[8][9] A study by Ganguly et al. explored a series of benzoxazole compounds and identified critical elements for potent and selective TLR9 inhibition.[8][9]

Key Findings from Benzoxazole Analogs:

-

The Benzoxazole Core: This heterocyclic scaffold serves as a central structural motif.

-

Basic Amine Moieties: The presence of basic nitrogen atoms, such as those in the pyrrolidinylpropoxy side chains of E6446, is crucial for activity. These groups are likely protonated in the acidic endosome, facilitating accumulation and interaction with the negatively charged phosphate backbone of nucleic acids.

-

Aromatic Spacing and Flexibility: The distance and rotational flexibility between the benzoxazole core and other aromatic rings, as well as the length and nature of the linker chains, significantly influence potency.

Table 2: In Vitro Activity of E6446 and Related Benzoxazole TLR9 Antagonists

| Compound | TLR9 IC50 (µM) | TLR7 IC50 (µM) | TLR4 IC50 (µM) | Reference |

| E6446 | 0.01 | 1.78 | 10.58 | [10] |

| Benzoxazole Analog 1 | 0.03 | >10 | - | [8][9] |

| Benzoxazole Analog 2 | 0.1 | >10 | - | [8][9] |

The data suggests that modifications to the benzoxazole scaffold can be made to enhance selectivity for TLR9 over TLR7. The high potency of E6446 against TLR9, with a considerable window of selectivity over TLR7, underscores the fine-tuning of its structure.

Caption: Key pharmacophoric features of benzoxazole-based TLR9 antagonists.

Experimental Protocols

The evaluation of E6446 and its analogs involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

In Vitro TLR Inhibition Assays

Objective: To quantify the inhibitory activity of compounds against TLR7 and TLR9.

Methodology:

-

Cell Lines: Human embryonic kidney (HEK) 293 cells stably transfected with human TLR7 or TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are commonly used.[11]

-

Compound Preparation: E6446 and analog compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in cell culture medium.

-

Assay Procedure:

-

HEK-TLR7 or HEK-TLR9 cells are plated in 96-well plates.

-

Cells are pre-incubated with varying concentrations of the test compounds for 1-2 hours.

-

Cells are then stimulated with a specific TLR agonist:

-

After an incubation period of 16-24 hours, the cell culture supernatant is collected.

-

-

Data Analysis:

-

SEAP activity in the supernatant is measured using a colorimetric substrate.

-

The percentage of inhibition is calculated relative to agonist-stimulated cells without any inhibitor.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Caption: Experimental workflow for determining in vitro TLR inhibition.

Cytokine Production in Primary Cells

Objective: To assess the inhibitory effect of compounds on TLR-mediated cytokine production in primary immune cells.

Methodology:

-

Cell Source: Human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived dendritic cells (BMDCs) are isolated.

-

Assay Procedure:

-

Primary cells are cultured and treated with test compounds.

-

Cells are stimulated with TLR7 or TLR9 agonists.

-

After 24-72 hours, supernatants are collected.

-

-

Data Analysis:

-

Levels of cytokines such as IL-6, TNF-α, and IFN-α in the supernatant are quantified using ELISA.

-

IC50 values for the inhibition of cytokine production are calculated.

-

Conclusion

E6446 is a potent dual TLR7/9 antagonist with a novel mechanism of action that involves accumulation in endosomes and interference with nucleic acid-receptor interactions. The structure-activity relationship of the benzoxazole scaffold highlights the importance of the heterocyclic core and basic side chains for potent inhibition. The in vitro and cellular assays described provide a robust framework for the evaluation of E6446 and the discovery of new, more potent, and selective TLR7/9 inhibitors for the treatment of autoimmune and inflammatory diseases. Further research into the SAR of E6446 analogs will be crucial for optimizing its therapeutic potential.

References

- 1. Love triangle between Unc93B1, TLR7 and TLR9 prevents fatal attraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional understanding of the toll‐like receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Small Molecule Enantiomeric Analogue of Traditional (−)-morphinans has Specific TLR9 Antagonist Properties and Reduces Sterile Inflammation Induced Organ Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Design and development of benzoxazole derivatives with toll-like receptor 9 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are the new molecules for TLR9 antagonists? [synapse.patsnap.com]

- 10. E6446 dihydrochloride | TLR7/TLR9 inhibitor | Probechem Biochemicals [probechem.com]

- 11. mdpi.com [mdpi.com]

E6446 Dihydrochloride: A Technical Guide to its Inhibitory Effects on Cytokine Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of E6446 dihydrochloride on cytokine signaling pathways. E6446 is a potent and selective antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), key initiators of innate immune responses.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Core Mechanism of Action

E6446 exerts its inhibitory effects on cytokine signaling through a targeted mechanism of action. The compound is a small molecule that functions as an antagonist of the endosomal Toll-like receptors TLR7 and TLR9.[1][3] Its efficacy is dependent on two key properties: a weak interaction with nucleic acids and a high accumulation within the acidic intracellular compartments where TLR7 and TLR9 are located.[3][4][5] By binding to the DNA, E6446 prevents the interaction between DNA and TLR9 in vitro, thereby modulating the signaling cascade in vivo.[3][4][5] This targeted action allows E6446 to suppress the downstream signaling pathways that lead to the production of pro-inflammatory cytokines.

Quantitative Analysis of E6446 Inhibition

E6446 has demonstrated potent and dose-dependent inhibition of cytokine production in various in vitro and in vivo models. The following tables summarize the key quantitative data on its inhibitory activity.

| Receptor | Agonist | Cell Type | Parameter | Value | Reference |

| TLR9 | CpG ODN 2006 | HEK-TLR9 cells | IC50 | 0.01 µM | |

| TLR9 | Oligo 2216 | Human PBMCs | IC50 | 0.23 µM | |

| TLR7 | RNA | Mouse BMDCs | IC50 | Not specified | [1] |

| TLR7/8 | R848 | - | Inhibition Range | 2-8 µM | |

| TLR4 | LPS | - | IC50 | 10.58 µM | [1] |

| TLR4 | LPS | - | 50% reduction | 30 µM | |

| Table 1: In Vitro Inhibitory Activity of E6446 on Toll-like Receptors. This table summarizes the half-maximal inhibitory concentration (IC50) values and effective inhibitory ranges of E6446 against various TLRs in different cell-based assays. |

| Cytokine | Stimulant | Cell/Animal Model | E6446 Concentration/Dose | Inhibition | Reference |

| IL-6 | CpG ODN2216 | Mouse BMDCs | Concentration-dependent | Potent inhibition | [1] |

| IL-6 | RNA40 | Mouse BMDCs | Concentration-dependent | Potent inhibition | [1] |

| IL-6 | CpG ODN 2402 | Human PBMCs | ~0.05 µM (for 50% inhibition) | Dose-dependent | [6] |

| IL-6 | ssRNA | Human PBMCs | ~0.5 µM (for 50% inhibition) | Dose-dependent | [6] |

| IL-6 | R848 | Human PBMCs | ~5 µM (for 50% inhibition) | Dose-dependent | [6] |

| IL-6 | CpG1668 | Mice (in vivo) | 20 mg/kg, p.o. | Almost complete inhibition | [7] |

| IFN-α | CpG oligo | - | Not specified | Suppression | [2] |

| Table 2: Inhibition of Cytokine Production by E6446. This table details the inhibitory effect of E6446 on the production of specific cytokines in response to various TLR agonists in both in vitro and in vivo settings. |

Signaling Pathways Affected by E6446

E6446 primarily targets the TLR7 and TLR9 signaling pathways. These receptors are located in the endosomes and recognize pathogen-associated molecular patterns (PAMPs) in the form of single-stranded RNA (for TLR7) and unmethylated CpG DNA (for TLR9). Upon ligand binding, TLR7 and TLR9 recruit the adaptor protein MyD88, initiating a downstream signaling cascade. This cascade leads to the activation of transcription factors, primarily nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). NF-κB activation drives the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, while IRF7 activation leads to the production of type I interferons (IFN-α/β). E6446, by preventing the initial ligand-receptor interaction, effectively blocks the entire downstream signaling pathway, thus inhibiting the production of these key inflammatory mediators.

Experimental Protocols

This section provides a detailed methodology for an in vitro cytokine inhibition assay to evaluate the efficacy of E6446.

Objective: To determine the dose-dependent inhibitory effect of E6446 on TLR-agonist-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

This compound

-

TLR agonist (e.g., CpG ODN 2216 for TLR9)

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

96-well cell culture plates

-

Human whole blood from healthy donors

-

Phosphate-buffered saline (PBS)

-

ELISA kit for the cytokine of interest (e.g., human IL-6)

-

Plate reader

Protocol:

-

PBMC Isolation:

-

Dilute fresh human whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interphase.

-

Collect the mononuclear cell layer and transfer to a new tube.

-

Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the cell pellet in complete RPMI 1640 medium and perform a cell count.

-

-

Cell Seeding:

-

Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.

-

Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow cells to adhere.

-

-

Treatment with E6446 and TLR Agonist:

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium.

-

Add 50 µL of the E6446 dilutions to the appropriate wells.

-

Prepare the TLR agonist (e.g., CpG ODN 2216) at a final concentration known to induce a robust cytokine response.

-

Add 50 µL of the TLR agonist to all wells except for the negative control wells.

-

For the negative control, add 50 µL of medium. For the positive control, add 50 µL of TLR agonist without E6446.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Store the supernatants at -80°C until cytokine analysis.

-

-

Cytokine Quantification by ELISA:

-

Perform a sandwich ELISA for the cytokine of interest (e.g., IL-6) according to the manufacturer's instructions.

-

Briefly, coat a 96-well ELISA plate with the capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add the collected supernatants and standards to the wells.

-

Add the detection antibody, followed by the enzyme conjugate.

-

Add the substrate and stop the reaction.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

-

Data Analysis:

-

Plot the cytokine concentration against the log of the E6446 concentration.

-

Perform a non-linear regression analysis to determine the IC50 value of E6446 for the inhibition of the specific cytokine.

Conclusion

This compound is a valuable research tool for investigating the role of TLR7 and TLR9 in inflammatory and autoimmune diseases. Its potent and selective inhibitory activity on cytokine signaling, coupled with a well-defined mechanism of action, makes it a strong candidate for further pre-clinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of E6446.

References

- 1. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 4. 2.4. Measurement of Cytokine Levels Using ELISA [bio-protocol.org]

- 5. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytokine Elisa [bdbiosciences.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for E6446 Dihydrochloride In Vitro Assays

Introduction

E6446 is a potent and orally active antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][2] It has been identified as a dual inhibitor that functions by preventing the interaction of nucleic acids with these endosomal TLRs.[3][4][5] The discovery that circulating nucleic acid-containing complexes can stimulate immune cells via TLR7 and TLR9 has pointed to these receptors as therapeutic targets for autoimmune diseases like lupus.[3][4] E6446 has been shown to suppress inflammatory responses in various human and mouse cell types, making it a valuable tool for research in immunology and drug development.[3][6] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of E6446 dihydrochloride.

Mechanism of Action

E6446 inhibits TLR7 and TLR9 signaling through a unique mechanism. Its efficacy relies on two key properties: a weak interaction with nucleic acids and a high accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located.[3][4] Upon entering the endosome, E6446 binds to DNA, which in turn prevents the DNA from interacting with and activating TLR9.[3] This action blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. A similar mechanism is proposed for the inhibition of TLR7. At higher concentrations, E6446 can also inhibit TLR8.[7] Additionally, E6446 has been identified as an inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][8]

Caption: E6446 inhibits the TLR9 signaling pathway by binding to CpG DNA in endosomes.

Data Presentation

The inhibitory potency of E6446 is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell type, TLR ligand, and specific assay conditions.

| Target | Cell Type | Ligand/Stimulus | Assay Readout | IC50 Value |

| TLR9 | HEK293-TLR9 Cells | Oligo 2006 | NF-κB Reporter | 10 nM[1] |

| TLR9 | HEK293-TLR9 Cells | CpG ODN 2006 | ELAM-1 Luciferase | 0.01 - 0.03 µM[1][7][9] |

| TLR9 | Human PBMCs | Oligo 2216 | IL-6 Production | 0.23 µM[1][9] |

| TLR9 | Human pDCs | CpGA | IFN-α Production | < 0.05 µM[10] |

| TLR7 | HEK293-hTLR7 Cells | CL264 | NF-κB Reporter | 1.99 µM[10] |

| TLR7/8 | Various | R848 | Cytokine Production | 2 - 8 µM[1][7][9] |

| TLR8 | Human PBMCs | ssRNA | IL-6 Production | ~0.5 µM (for 50% inhibition)[7] |

| TLR4 | Various | LPS | Cytokine Production | ~30 µM (for 50% inhibition)[1][7][9] |

| SCD1 | N/A | N/A | Binding Assay | KD: 4.61 µM[1][8] |

Experimental Protocols

Protocol 1: TLR9 Inhibition using a Reporter Gene Assay

This protocol describes how to measure the inhibition of TLR9 activation by E6446 in Human Embryonic Kidney (HEK) 293 cells stably expressing human TLR9 and a secreted alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB promoter.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. E6446 | TLR | TargetMol [targetmol.com]

- 7. Therapeutical targeting of nucleic acid-sensing Toll-like receptors prevents experimental cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

Application Notes and Protocols for In Vivo Administration of E6446 Dihydrochloride in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

E6446 dihydrochloride is a potent dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), and also exhibits inhibitory activity against stearoyl-CoA desaturase-1 (SCD1).[1] These receptors and enzymes play critical roles in the innate immune response and metabolic pathways, respectively. Dysregulation of these pathways is implicated in various autoimmune diseases and metabolic disorders. This document provides detailed application notes and protocols for the in vivo administration of this compound in various mouse models, including systemic lupus erythematosus (SLE), heart failure, and non-alcoholic fatty liver disease (NAFLD). The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of E6446.

Mechanism of Action